![molecular formula C15H12FN5OS B2559082 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide CAS No. 2380146-00-7](/img/structure/B2559082.png)
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide, also known as TH-302, is a hypoxia-activated prodrug that has been developed for anticancer therapy. This molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies.
Mécanisme D'action
The mechanism of action of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves the selective activation of the prodrug by the hypoxic environment within the tumor. This activation leads to the release of Br-IPM, which is a potent cytotoxic agent that induces DNA cross-linking and ultimately cell death. The hypoxic environment within the tumor is created by the inadequate blood supply and oxygenation, which is a common feature of solid tumors.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA cross-linking and ultimately cell death in hypoxic tumor cells. The molecule has also been shown to inhibit tumor growth and metastasis in various preclinical models of cancer. This compound has been well-tolerated in clinical trials and has shown promising results in combination with other anticancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide is its selective targeting of hypoxic regions within tumors, which are commonly resistant to conventional therapies. This makes this compound a promising candidate for combination therapy with other anticancer agents. However, the hypoxia-activated prodrug nature of this compound also poses a limitation for lab experiments, as the hypoxic environment must be accurately reproduced in vitro for accurate testing.
Orientations Futures
There are several future directions for the development of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide. One direction is the optimization of the prodrug for increased efficacy and selectivity. Another direction is the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the combination of this compound with other anticancer agents for improved efficacy is an area of active research. Finally, the development of imaging agents for the detection of hypoxic regions within tumors could aid in the clinical application of this compound.
Méthodes De Synthèse
The synthesis of 5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitropyridine with 2-thiophenecarboxaldehyde to form 4-chloro-3-(2-thienyl)pyridine-2-carbaldehyde. This intermediate is then reacted with 4-aminopyridine to form 4-(2-thienyl)-3-pyridinylamine, which is further reacted with 3-azetidinone to form 5-(2-thienyl)-3-pyridinylazetidin-3-one. Finally, the prodrug is obtained by reacting 5-(2-thienyl)-3-pyridinylazetidin-3-one with 5-fluoro-2-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for its anticancer activity. The molecule has been shown to selectively target hypoxic regions within tumors, which are commonly resistant to conventional therapies. This selective targeting is achieved through the activation of the prodrug by the hypoxic environment within the tumor, which leads to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM). This compound has shown promising results in various preclinical models of cancer, including breast, lung, pancreatic, and prostate cancer.
Propriétés
IUPAC Name |
5-fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS/c16-10-3-9(4-17-5-10)15(22)20-11-6-21(7-11)14-13-12(1-2-23-13)18-8-19-14/h1-5,8,11H,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZVCOHHULOHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2SC=C3)NC(=O)C4=CC(=CN=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2558999.png)

![(E)-3-(dimethylamino)-2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]prop-2-enenitrile](/img/structure/B2559001.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1-(3,5-dimethylphenyl)pyrazin-2-one](/img/structure/B2559002.png)
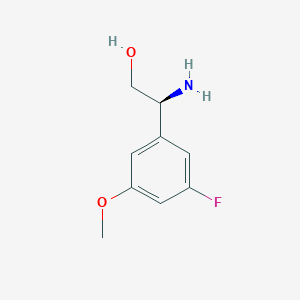
![(Z)-ethyl 4-((4-((3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2559007.png)
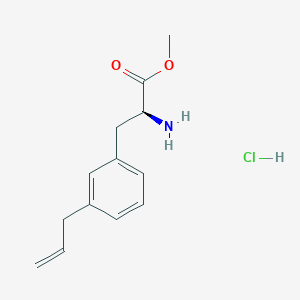
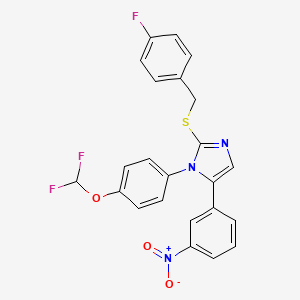
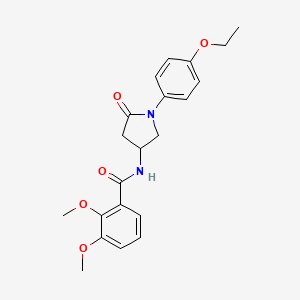
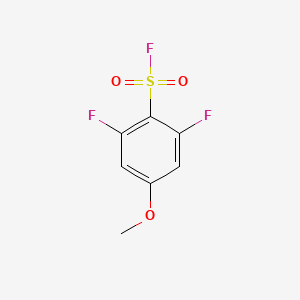
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2559016.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)
![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
